2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate
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Overview
Description
2,6-Dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate is a complex organic compound with the molecular formula C19H18N4O5S. It is known for its unique structure, which includes a thienylacetyl group and a hydrazono linkage. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate typically involves the reaction of 2,6-dimethoxybenzaldehyde with thienylacetic acid hydrazide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the hydrazono linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
2,6-Dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The thienylacetyl group may also interact with enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-{(E)-[(2-methoxy-1-naphthyl)hydrazono]methyl}phenyl acetate
- 2,6-Dimethoxy-4-{(E)-[(4-methylphenyl)hydrazono]methyl}phenyl acetate
- 2,6-Dimethoxy-4-{(E)-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono]methyl}phenyl acetate
Uniqueness
What sets 2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate apart from similar compounds is its unique combination of the thienylacetyl group and the hydrazono linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H18N2O5S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C17H18N2O5S/c1-11(20)24-17-14(22-2)7-12(8-15(17)23-3)10-18-19-16(21)9-13-5-4-6-25-13/h4-8,10H,9H2,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
GCQUVXRNBJRTCB-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CC2=CC=CS2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CC2=CC=CS2)OC |
Origin of Product |
United States |
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